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Abstract

The 113-N16B ionizable lipid is a synthetic cationic lipid that has demonstrated significant
potential for the targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] This technical
guide provides a comprehensive overview of 113-N16B, including its synthesis, formulation
into lipid nanoparticles (LNPs), and its application in lung-selective gene therapy. The
document is intended for researchers, scientists, and drug development professionals working
in the field of nucleic acid therapeutics.

Introduction

The delivery of mRNA therapeutics to specific extrahepatic tissues remains a significant
challenge in the field of gene therapy. While the liver is a common target for LNP-based
delivery systems, the development of materials with tropism for other organs, such as the
lungs, is crucial for treating a wide range of diseases. The 113-N16B ionizable lipid, as part of
the "N-series" of lipids characterized by an amide bond in the tail, has emerged as a promising
candidate for lung-selective mRNA delivery.[1][2] When formulated into LNPs, 113-N16B can
preferentially deliver its mRNA cargo to pulmonary cells, including endothelial cells,
macrophages, and epithelial cells.[1]

Physicochemical Properties and LNP Formulation
LNP Composition
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Lipid nanoparticles incorporating 113-N16B are typically formulated with a standard four-

component system to ensure stability and efficacy. The molar ratio of these components is

critical for the proper formation and function of the LNPs.

Component Molar Ratio (%) Function
lonizable cationic lipid;
113-N16B 50 facilitates mRNA encapsulation
and endosomal escape.
1,2-dioleoyl-sn-glycero-3- 10 Helper lipid; aids in membrane
phosphoethanolamine (DOPE) fusion and endosomal escape.
Structural component;
Cholesterol 38.5 N
enhances LNP stability.
1,2-dimyristoyl-sn-glycero-3-
Y Y g_y PEGylated lipid; controls
phosphoethanolamine-N- ) )
15 particle size and prevents

[methoxy(polyethylene
glycol)-2000] (DMG-PEG2000)

aggregation.

Physicochemical Characteristics of 113-N16B LNPs

While the primary literature describing 113-N16B does not explicitly report its pKa value or the

precise particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs,

typical characteristics for similar LNP systems are provided below for reference. It is important

to note that these values can vary based on the specific formulation parameters and

measurement conditions.

Parameter Typical Value (for similar LNP systems)
pKa 6.0-7.0

Particle Size (Diameter) 80 - 150 nm

Polydispersity Index (PDI) <0.2

Zeta Potential

Near-neutral at physiological pH

MRNA Encapsulation Efficiency

> 90%
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Experimental Protocols
Synthesis of 113-N16B lonizable Lipid

The synthesis of 113-N16B is achieved through a Michael addition reaction, a common method

for creating libraries of ionizable lipids.

Diagram of Synthesis Workflow

Reactants

(Amine Headgroup (113)) (Acrylamide Tail (NlGB))
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Click to download full resolution via product page
Caption: Synthesis of 113-N16B via Michael addition.
Methodology:

o Reactant Preparation: The amine headgroup and the acrylamide tail are prepared as stock

solutions in an appropriate solvent.

o Reaction Setup: The amine and acrylamide solutions are mixed in a sealed vial. The reaction
is typically performed without a solvent and at an elevated temperature (e.g., 90°C) for
several days to ensure completion.
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e Monitoring: The progress of the reaction can be monitored using techniques such as Thin
Layer Chromatography (TLC).

 Purification: Upon completion, the resulting ionizable lipid is purified using column
chromatography to remove any unreacted starting materials and byproducts.

o Characterization: The final product is characterized by analytical techniques such as Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its

chemical structure and purity.

Formulation of 113-N16B LNPs for mRNA Delivery

The formulation of mMRNA-loaded LNPs is performed using a microfluidic mixing technique,
which allows for precise control over particle size and distribution.

Diagram of LNP Formulation Workflow

Inputs
Lipid Mixture in Ethanol MRNA in Aqueous Buffer
(113-N16B, DOPE, Cholesterol, DMG-PEG2000) (e.g., Citrate Buffer, pH 4.0)
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Caption: Microfluidic formulation of 113-N16B LNPs.

Methodology:
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e Preparation of Solutions:

o The lipid mixture (113-N16B, DOPE, cholesterol, and DMG-PEG2000) is dissolved in
ethanol at the desired molar ratios.

o The mRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
e Microfluidic Mixing:

o The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate
syringes.

o The two solutions are pumped through a microfluidic mixing device (e.g., NanoAssemblr)
at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two
streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

» Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g.,
phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

o Concentration and Sterilization: The dialyzed LNPs are concentrated using a centrifugal filter
and sterilized by passing through a 0.22 pm filter.

Determination of mMRNA Encapsulation Efficiency

The encapsulation efficiency of mMRNA within the LNPs is a critical quality attribute and can be
determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.

Methodology:

o Reagent Preparation: Prepare a working solution of the RiboGreen reagent by diluting the
stock solution in TE buffer.

e Sample Preparation:

o To measure total MRNA, a sample of the LNP formulation is lysed with a detergent (e.g.,
2% Triton X-100) to release the encapsulated mRNA.
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o To measure unencapsulated ("free"”) mMRNA, an intact sample of the LNP formulation is
used.

o Standard Curve: A standard curve is generated using known concentrations of mRNA.

o Fluorescence Measurement: The RiboGreen working solution is added to the samples and
standards in a 96-well plate. The fluorescence is measured using a plate reader at the
appropriate excitation and emission wavelengths (approximately 480 nm and 520 nm,
respectively).

e Calculation: The concentration of total and free mRNA is determined from the standard
curve. The encapsulation efficiency is calculated using the following formula:

o Encapsulation Efficiency (%) = [(Total mMRNA - Free mRNA) / Total mMRNA] x 100

In Vivo Performance of 113-N16B LNPs
Lung-Selective mRNA Delivery

In vivo studies in mice have demonstrated the ability of 113-N16B LNPs to selectively deliver
MRNA to the lungs following systemic administration.[1] When luciferase mRNA was
encapsulated in 113-N16B LNPs and injected intravenously into mice, bioluminescence was
predominantly observed in the lungs.[1]

Cellular Tropism in the Lungs

Further investigation into the cellular targets of 113-N16B LNPs within the lungs revealed a
broad tropism for various pulmonary cell types.[1] Using a Cre-LoxP reporter mouse model, it
was shown that 113-N16B LNPs deliver Cre mRNA to:

o Endothelial Cells: 69.6% of total endothelial cells were transfected.[1]
o Macrophages: 18.9% of macrophages were transfected.[1]
» Epithelial Cells: 7.3% of epithelial cells were transfected.[1]

This demonstrates that while there is a strong preference for endothelial cells, 113-N16B LNPs
can also effectively transfect other important cell populations within the lung.[1]
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Diagram of Cellular Targeting in the Lung
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Caption: Cellular tropism of 113-N16B LNPs in the lung.

Conclusion

The 113-N16B ionizable lipid represents a significant advancement in the field of targeted
MRNA delivery. Its ability to be formulated into LNPs that selectively target the lungs, and
specifically a range of pulmonary cell types, opens up new avenues for the development of
therapies for various lung diseases. This technical guide provides a foundational understanding
of 113-N16B, from its synthesis and formulation to its in vivo performance. Further research
and optimization of LNP formulations containing 113-N16B will be crucial in translating this
promising technology into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [113-N16B lonizable Lipid: A Technical Guide for Lung-
Selective mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388897#what-is-113-n16b-ionizable-lipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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